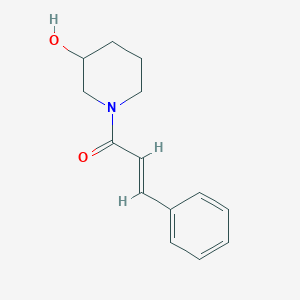
5-(3,5-二甲基苯基)烟酸
描述
5-(3,5-Dimethylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H13NO2 . It has a molecular weight of 227.26 and its IUPAC name is 5-(3,5-dimethylphenyl)nicotinic acid .
Molecular Structure Analysis
The molecule contains a total of 31 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .科学研究应用
抗菌活性
5-(3,5-二甲基苯基)烟酸: 衍生物已被合成并研究其潜在的抗菌特性。 这些化合物对革兰氏阳性菌表现出有希望的活性,某些衍生物对表皮葡萄球菌的最小抑菌浓度 (MIC) 低至1.95 µg/mL 。 这表明它们有潜力开发新的抗菌剂来治疗由病原微生物或机会性微生物引起的感染。
分子对接研究
烟酸衍生物,包括5-(3,5-二甲基苯基)烟酸,已被用于分子对接研究,以了解它们与生物靶标的相互作用 。 此应用对于药物设计和发现至关重要,因为了解结合效率和作用方式可以导致开发更有效的药物。
细胞毒性评估
研究表明,性能最好的烟酸衍生物对正常细胞系没有表现出细胞毒性 。 对于药物应用来说,这非常重要,因为它表明这些化合物可以在不损害健康组织的情况下安全使用。
工业合成
烟酸及其衍生物在工业合成中很重要。 它们用于生产各种材料以及作为化学反应中的中间体 。 生产烟酸衍生物(包括5-(3,5-二甲基苯基)烟酸)的生态方法对绿色化学应用特别感兴趣。
杀虫活性
一些烟酸衍生物已显示出强烈的杀虫特性 。 这为使用5-(3,5-二甲基苯基)烟酸开发新型杀虫剂开辟了可能性,这可能为目前正在使用的更有害的化学物质提供了一种替代方案。
营养补充剂
虽然与5-(3,5-二甲基苯基)烟酸没有直接关系,但烟酸本身是一种重要的营养素,存在于维生素补充剂中,用于预防和治疗由烟酸缺乏引起的糙皮病 。 烟酸衍生物也可能在提高食品和动物饲料的营养价值方面找到应用。
作用机制
Target of Action
Nicotinic acid, also known as Niacin, primarily targets the G protein-coupled receptors known as niacin receptors . These receptors play a crucial role in lipid metabolism .
Mode of Action
Nicotinic acid binds to its receptors, leading to a series of intracellular events. This includes the inhibition of lipolysis (the breakdown of fats), and reduction of the synthesis of low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL) .
Biochemical Pathways
Nicotinic acid is involved in various biochemical pathways. It acts as a precursor of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in cellular redox reactions .
Pharmacokinetics
The pharmacokinetics of nicotinic acid involves absorption from the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion in the urine . .
Result of Action
The action of nicotinic acid results in decreased levels of LDL and VLDL, and increased levels of high-density lipoproteins (HDL). This helps in the management of dyslipidemia and reduces the risk of cardiovascular diseases .
Action Environment
The action of nicotinic acid can be influenced by various factors such as the individual’s health status, genetic factors, diet, and other environmental factors. These factors can affect the absorption, distribution, metabolism, and excretion of the drug, thereby influencing its efficacy and safety .
安全和危害
未来方向
生化分析
Biochemical Properties
5-(3,5-Dimethylphenyl)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 monooxygenases, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of 5-(3,5-Dimethylphenyl)nicotinic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 5-(3,5-Dimethylphenyl)nicotinic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-(3,5-Dimethylphenyl)nicotinic acid has been shown to affect the expression of genes involved in oxidative stress response and detoxification processes . This modulation can lead to changes in cellular metabolism, including alterations in the levels of reactive oxygen species and other metabolites.
Molecular Mechanism
At the molecular level, 5-(3,5-Dimethylphenyl)nicotinic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 5-(3,5-Dimethylphenyl)nicotinic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 5-(3,5-Dimethylphenyl)nicotinic acid change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(3,5-Dimethylphenyl)nicotinic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 5-(3,5-Dimethylphenyl)nicotinic acid has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 5-(3,5-Dimethylphenyl)nicotinic acid vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic processes and reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including liver damage and other organ toxicities . Threshold effects have been observed, where the compound’s effects become pronounced only above certain dosage levels.
Metabolic Pathways
5-(3,5-Dimethylphenyl)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases and other cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . The compound’s metabolism is closely linked to the pyridine nucleotide cycle, which plays a crucial role in cellular energy production and redox balance.
Transport and Distribution
The transport and distribution of 5-(3,5-Dimethylphenyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues . The distribution of 5-(3,5-Dimethylphenyl)nicotinic acid can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5-(3,5-Dimethylphenyl)nicotinic acid is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, 5-(3,5-Dimethylphenyl)nicotinic acid may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Its localization can also affect its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-10(2)5-11(4-9)12-6-13(14(16)17)8-15-7-12/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLORROYVZRDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675463 | |
| Record name | 5-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048486-24-3 | |
| Record name | 5-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462528.png)
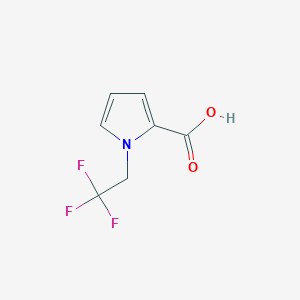

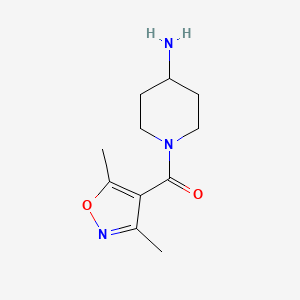
![4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1462534.png)
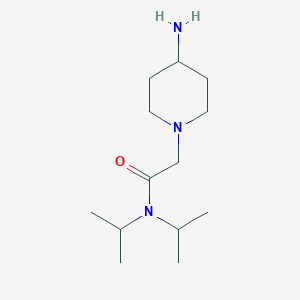
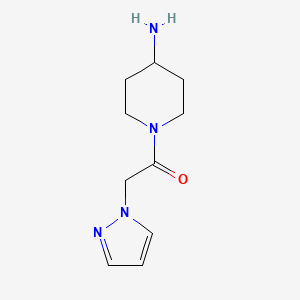
![2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1462538.png)

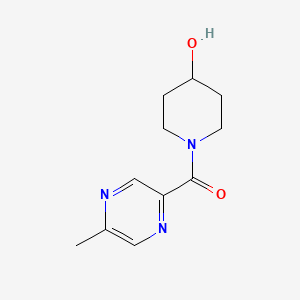
![[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462546.png)
